REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N+:6]([O-])=[C:5]([CH3:10])[C:4]=1[CH3:11].[C:12]([O:15]C(=O)C)(=[O:14])[CH3:13]>>[C:12]([O:15][CH2:10][C:5]1[C:4]([CH3:11])=[C:3]([O:2][CH3:1])[CH:8]=[CH:7][N:6]=1)(=[O:14])[CH3:13]
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Name
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|
Quantity
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37.2 g
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Type
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reactant
|
Smiles
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COC1=C(C(=[N+](C=C1)[O-])C)C
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Name
|
|
Quantity
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55 g
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Type
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reactant
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Smiles
|
C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to react for 3 hours at 90 to 100° C
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Duration
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3 h
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Type
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DISTILLATION
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Details
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Acetic anhydride was distilled off
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Type
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CUSTOM
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Details
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the resulting concentrated residue was purified on a silica gel column
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Name
|
|
Type
|
product
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Smiles
|
C(C)(=O)OCC1=NC=CC(=C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |